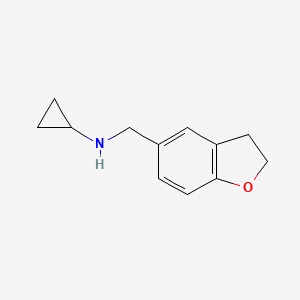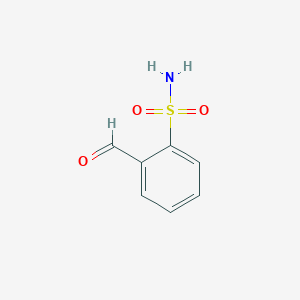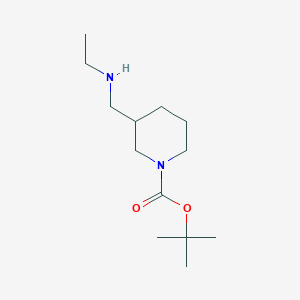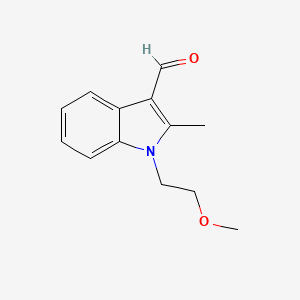
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
描述
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, also known as 4-ADMBA, is an important synthetic intermediate used in the production of various pharmaceuticals and industrial chemicals. It is a versatile building block for the synthesis of a wide variety of molecules, including drugs, dyes, and other materials. 4-ADMBA has been the subject of numerous studies due to its unique chemical and biological properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学研究应用
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has a wide range of applications in scientific research. It has been used as a building block for the synthesis of a variety of drugs, dyes, and other materials. It has also been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has been used as a model compound for the study of the mechanism of action of various drugs.
作用机制
The mechanism of action of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are important mediators of inflammation. By blocking the activity of these enzymes, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid have been studied in several animal models. In one study, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid was found to reduce inflammation and pain in rats with arthritis. In another study, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid was found to reduce inflammation and pain in mice with colitis. Additionally, 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has been found to reduce the levels of certain inflammatory mediators, such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
The use of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to synthesize. In addition, it is a versatile building block for the synthesis of a wide variety of molecules. However, there are some limitations to the use of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in laboratory experiments. For example, the compound has a relatively short shelf life and can be easily degraded by light and heat. Additionally, the compound can be toxic at high concentrations.
未来方向
There are several potential future directions for research on 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. For example, further studies could be conducted to better understand the mechanism of action of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of the compound. Finally, further studies could be conducted to optimize the synthesis of the compound in order to reduce its cost and increase its shelf life.
属性
IUPAC Name |
4-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-15(12(3)18)11(2)17(10)9-13-4-6-14(7-5-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZCFSYVKZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)






